Acetic acid;hexa-2,4-diyne-1,6-diol

Description

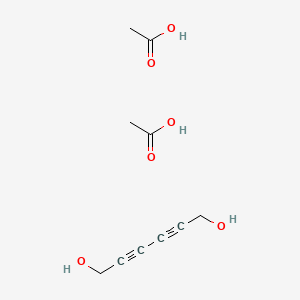

Hexa-2,4-diyne-1,6-diol (HDD), also known as diacetylene glycol, is a diol characterized by two terminal hydroxyl groups and conjugated triple bonds (C≡C–C≡C) in its backbone. Its molecular formula is C₆H₆O₂, with a molecular weight of 110.11 g/mol . HDD exhibits unique reactivity due to its rigid, linear structure and the presence of diyne moieties, enabling applications in supramolecular chemistry, polymer synthesis, and materials science .

Properties

CAS No. |

54448-18-9 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

acetic acid;hexa-2,4-diyne-1,6-diol |

InChI |

InChI=1S/C6H6O2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h7-8H,5-6H2;2*1H3,(H,3,4) |

InChI Key |

OLACEMXFYAOOTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(C#CC#CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Diacetylene and Formaldehyde: One method involves reacting diacetylene with formaldehyde in the presence of a polar solvent and catalytic amounts of a silver catalyst. This reaction yields hexa-2,4-diyne-1,6-diol, which can then be acetylated to form acetic acid;hexa-2,4-diyne-1,6-diol.

From Propargyl Alcohol: Another method involves the polymerization of propargyl alcohol under vacuum or inert gas atmosphere.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetic acid;hexa-2,4-diyne-1,6-diol can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;hexa-2,4-diyne-1,6-diol has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

Industry: It is used in the production of polyesters, polyurethanes, adhesives, and textile auxiliaries.

Mechanism of Action

The mechanism of action of acetic acid;hexa-2,4-diyne-1,6-diol involves its ability to undergo polymerization and other chemical reactions. The compound’s molecular targets and pathways depend on the specific application and reaction conditions. For example, in polymerization, it forms a rigid polymer backbone containing conjugated enyne fragments .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 109–112°C

- Density : 1.234 g/cm³

- Reactivity : Undergoes thermal or photochemical polymerization to form conductive polymers or carbon-rich ceramics .

- Host-Guest Chemistry : Forms inclusion complexes with aromatic guests like chalcones and isopsoralen via hydrogen bonding .

Comparison with Structurally Similar Compounds

1,6-Dihydroxy-2,5-hexadiyne

- Structure: Similar backbone to HDD but with non-conjugated triple bonds (C≡C–C–C≡C).

- Reactivity : Lacks the conjugated diyne system, reducing electronic communication between triple bonds. This diminishes its utility in photopolymerization and conductive materials compared to HDD .

- Applications: Limited to non-conductive polymers or low-dimensional crystals .

2,6-Dimethylocta-2,7-dien-1,6-diol

7-Octene-2,4-diyne-1,6-diol

Ethylene Glycol (1,2-Ethanediol)

- Structure : Simplest diol with adjacent hydroxyl groups.

- Reactivity : Lunsuitable for host-guest chemistry due to flexibility and absence of π-systems.

- Applications : Common solvent and antifreeze agent, contrasting with HDD’s specialized roles .

Comparative Data Table

Supramolecular Chemistry

HDD forms host-guest complexes with chalcones and isopsoralen via O–H···O hydrogen bonds, achieving up to 90% photoconversion in UV-irradiated solids . In contrast, diene-based diols (e.g., 2,6-dimethylocta-2,7-dien-1,6-diol) lack the rigidity for efficient guest alignment, reducing photoreactivity .

Conductive Thin Films

HDD hybrid films with ZnO or TiO₂ exhibit field-effect mobility >1.3 cm²·V⁻¹·s⁻¹, outperforming non-conjugated diynediols due to enhanced π-orbital overlap .

Q & A

Q. What established methods are used for synthesizing hexa-2,4-diyne-1,6-diol (HDD) in laboratory settings?

HDD is synthesized via Glaser coupling using CuI and NiCl₂·6H₂O as catalysts, with TMEDA and Et₃N as ligands and bases, respectively. Propargyl alcohol is reacted in THF at room temperature, yielding HDD as a white solid (95% efficiency). Post-reaction purification involves solvent removal, dissolution in EtOAc, and washing with NaHCO₃/brine .

Q. What spectroscopic techniques confirm the structure of HDD and its derivatives?

¹H-NMR (δ 5.40 ppm for hydroxyl protons, δ 4.17 ppm for methylene groups) and ¹³C-NMR (δ 79.6 ppm for acetylenic carbons) are critical. FT-IR confirms O-H stretching (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹). Mass spectrometry validates molecular weight (110.111 g/mol) .

Q. How does the molecular structure of HDD facilitate its use in supramolecular chemistry?

HDD’s linear diyne backbone and terminal hydroxyl groups enable host-guest complexation, as seen in 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol. Bulky substituents act as "wheels," forming stable crystalline inclusion complexes with ketones, amines, and sulfoxides .

Q. What are the thermal stability profiles of HDD under experimental conditions?

HDD melts at 109–112°C and decomposes above 292°C. Stability during synthesis requires low-temperature solvent removal (e.g., vacuum at 0°C for dichloro derivatives) to prevent degradation .

Q. What considerations are critical for acetic acid quantification in multicomponent systems?

Titration with NaOH (1.00 M) using phenolphthalein (pH 8.2–10.0 endpoint) is standard. Error sources include air bubbles in burettes, over-titration (deep pink endpoint), and incorrect pipetting. Triplicate trials reduce percent error (~13.6% in initial studies) .

Advanced Research Questions

Q. How does UV irradiation optimize polymerization of HDD in DEZ/TiCl₄ hybrid films?

UV post-treatment cross-links diacetylenes in HDD-TiCl₄ films, forming polydiacetylene structures. Deposition at 100–150°C ensures monolayer coverage (6 Å/cycle). DEZ+HDD films exhibit lower growth per cycle (5.2 Å) but superior field-effect mobility (>1.3 cm²·V⁻¹·s⁻¹) .

Q. What factors cause discrepancies in layer thickness during atomic layer deposition (ALD) of HDD hybrids?

Deviations from ideal thickness (6 Å) arise from incomplete precursor adsorption or steric hindrance. For TiCl₄+HDD, full monolayer coverage is achieved, while DEZ+HDD shows suboptimal growth due to ligand exchange inefficiencies .

Q. Why do chlorination reactions of HDD yield moderate outputs (56%)?

Thionyl chloride reacts with HDD in DCM/pyridine at 0°C, but product degradation occurs due to residual moisture or elevated temperatures. Rapid purification via pentane extraction and silica chromatography minimizes losses .

Q. How do metal precursors (DEZ vs. TiCl₄) influence HDD-derived thin-film properties?

TiCl₄ forms TiO₂ nanolayers (observed via TEM) with higher dielectric constants, while DEZ creates Zn-based films with enhanced charge mobility. Precursor reactivity and ligand coordination dictate film crystallinity and electrical performance .

Q. What challenges arise in crystallographic phase analysis of HDD host-guest complexes?

Large structures (e.g., tetraphenyl derivatives) require phase annealing to resolve negative quartet relations. SHELX-90 software improves success rates by simulating annealing algorithms, critical for atomic-resolution crystallography .

Data Contradictions and Methodological Insights

- HDD Synthesis Yield Variability : Glaser coupling achieves 95% yield , but scaling up may reduce efficiency due to catalyst poisoning or solvent impurities.

- Titration Accuracy : Class data standard deviations (0.0430 M) highlight variability in NaOH neutralization, emphasizing rigorous calibration .

- Thin-Film Electrical Properties : DEZ+HDD’s high mobility contrasts with TiCl₄+HDD’s structural uniformity, suggesting trade-offs between conductivity and layer integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.